molecular formula C7H8BrNO2S B1592148 Ethyl 2-bromo-5-methylthiazole-4-carboxylate CAS No. 56355-62-5

Ethyl 2-bromo-5-methylthiazole-4-carboxylate

Cat. No.: B1592148
CAS No.: 56355-62-5
M. Wt: 250.12 g/mol
InChI Key: YJOOXFDCFOZALL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-methylthiazole-4-carboxylate (CAS: 56355-61-4) is a brominated thiazole derivative characterized by a methyl group at the C5 position, an ethyl ester at C4, and a bromine substituent at C2 of the thiazole ring. Its molecular formula is C₇H₈BrNO₂S, and it is widely utilized as a synthetic intermediate in medicinal chemistry and agrochemical research due to its reactive bromine atom and ester functionality . The compound’s structure enables diverse derivatization, such as nucleophilic substitutions or cross-coupling reactions, making it valuable for constructing complex heterocyclic systems .

Properties

IUPAC Name

ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMXMPLPPRBBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56355-62-5
Record name 4-Thiazolecarboxylic acid, 2-bromo-5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56355-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
Ethyl 2-bromo-5-methylthiazole-4-carboxylate is primarily utilized as a building block in the synthesis of various pharmaceuticals. Its unique thiazole structure allows for modifications that enhance biological activity, making it crucial in the development of antimicrobial agents and other therapeutic compounds .

Case Study: Antimicrobial Agents
In a study focusing on the synthesis of novel antimicrobial agents, researchers used this compound as an intermediate to create derivatives that exhibited enhanced activity against resistant bacterial strains. The modification of functional groups on the thiazole ring led to compounds with improved efficacy and reduced toxicity .

Agricultural Chemistry

Formulation of Agrochemicals:
The compound is widely used in the formulation of agrochemicals, including fungicides and herbicides. Its thiazole ring contributes to its effectiveness in targeting specific pests while minimizing harm to beneficial organisms .

Data Table: Agrochemical Applications

Application TypeCompound UsedTarget OrganismEffectiveness
FungicideThis compoundFungal pathogensHigh
HerbicideThis compoundWeedsModerate

Material Science

Specialty Polymers and Coatings:
this compound is employed in the development of specialty polymers and coatings. Its chemical properties enhance durability and resistance to environmental factors, making it suitable for applications in protective coatings and advanced materials .

Case Study: Polymer Development
A research project investigated the incorporation of this compound into polymer matrices to improve mechanical properties and thermal stability. The resulting materials demonstrated significant improvements in performance metrics compared to traditional polymers .

Biochemical Research

Studies on Enzyme Inhibition:
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. It provides insights into metabolic pathways and potential therapeutic targets, particularly in cancer research where enzyme inhibitors play a critical role .

Data Table: Enzyme Inhibition Studies

Enzyme TargetCompound UsedIC50 (µM)Selectivity
HSETThis compound0.027High
Eg5This compound>10Low

Flavor and Fragrance Industry

Development of Flavoring Agents:
The compound is also explored for its potential use in developing flavoring agents and fragrances due to its unique aromatic properties. This application leverages its chemical structure to create novel sensory experiences .

Mechanism of Action

The mechanism by which ethyl 2-bromo-5-methylthiazole-4-carboxylate exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the end product and its intended use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name CAS Number Substituents Key Differences Similarity Score
Ethyl 2-bromo-4-methylthiazole-5-carboxylate 22900-83-0 Br (C2), CH₃ (C4), COOEt (C5) Ester and methyl positions swapped 0.81
Methyl 2-bromo-5-methylthiazole-4-carboxylate 56355-61-4 Br (C2), CH₃ (C5), COOMe (C4) Methyl ester vs. ethyl ester 0.92
2-Bromo-5-methylthiazole-4-carboxylic acid 1194374-25-8 Br (C2), CH₃ (C5), COOH (C4) Carboxylic acid instead of ester 0.94
Ethyl 5-methylthiazole-4-carboxylate 61323-26-0 H (C2), CH₃ (C5), COOEt (C4) Lacks bromine at C2 0.84
Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate 949019-55-0 Br (C2), BrCH₂ (C4), COOEt (C5) Additional bromomethyl group at C4

Key Observations :

  • Ester Group Position : Swapping the ester and methyl positions (e.g., 22900-83-0 vs. 56355-61-4) alters electronic distribution and steric effects, impacting reactivity in coupling reactions .
  • Bromine Absence : Ethyl 5-methylthiazole-4-carboxylate (61323-26-0) lacks the C2 bromine, reducing its utility in substitution reactions but increasing stability .
  • Carboxylic Acid Derivative : The carboxylic acid analog (1194374-25-8) exhibits higher polarity and acidity, favoring salt formation or amide coupling over ester-based reactions .

Physicochemical Properties

  • Lipophilicity : Ethyl esters (e.g., 56355-61-4) exhibit higher logP values than methyl esters or carboxylic acids, enhancing membrane permeability in bioactive compounds .
  • Melting Points: Brominated derivatives generally have higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular interactions .

Biological Activity

Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a compound of significant interest in various fields, particularly in pharmaceuticals and agricultural chemistry. Its unique thiazole structure contributes to its diverse biological activities, making it a valuable compound for research and application.

  • Chemical Formula : C₇H₈BrNO₂S
  • Molecular Weight : 250.11 g/mol
  • CAS Number : 22900-83-0
  • Appearance : White powder

1. Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising activity as antimicrobial agents, highlighting its potential in treating infections.

2. Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against cancer cells. For instance, studies have demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer lines, with IC₅₀ values indicating potent activity (e.g., IC₅₀ < 2 µg/mL) . The structure-activity relationship (SAR) suggests that modifications at specific positions enhance their anticancer properties.

3. Anticonvulsant Properties

Thiazole-bearing compounds, including derivatives of this compound, have shown anticonvulsant effects in animal models. Certain analogs exhibited effective doses significantly lower than standard medications, suggesting their potential as alternatives in epilepsy treatment .

4. Agricultural Chemistry

This compound is also utilized in formulating agrochemicals such as fungicides and herbicides. Its thiazole structure allows for selective targeting of pests while minimizing harm to beneficial organisms, making it an eco-friendly option in agricultural practices .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialKey intermediate for synthesizing antimicrobial agents
AntitumorSignificant cytotoxic activity against cancer cell lines
AnticonvulsantEffective anticonvulsant with lower doses compared to standard treatments
Agricultural UseFormulation of eco-friendly fungicides and herbicides

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been studied for its role in enzyme inhibition, which is crucial for various metabolic pathways.
  • Receptor Binding : Its binding affinity to certain receptors can lead to significant physiological effects, including modulation of neurotransmitter systems relevant in anticonvulsant action.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. A key study demonstrated bromine replacement using 1-bromopyrrolidine-2,5-dione in acetonitrile (MeCN) at 85°C for 24 hours . This reaction proceeds via an electrophilic aromatic substitution mechanism, yielding functionalized thiazole derivatives.

Reaction Conditions and Outcomes

ParameterDetails
Starting MaterialEthyl 2-methylthiazole-4-carboxylate
Reagent1-Bromopyrrolidine-2,5-dione
SolventMeCN
Temperature85°C (reflux)
Reaction Time24 hours
Yield85% after purification

Mechanistic Insights

  • The reaction involves bromine insertion at the 2-position of the thiazole ring.

  • Purification via flash column chromatography (ethyl acetate/pentane gradient) ensures high product purity .

Functional Group Transformations

The ester group (-COOEt) at the 4-position participates in hydrolysis and reduction reactions:

Ester Hydrolysis

Under basic conditions (e.g., NaOH/H₂O), the ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid.

Example Reaction Pathway

  • Hydrolysis :
    C H BrNO S+NaOHC H BrNO S+EtOH\text{C H BrNO S}+\text{NaOH}\rightarrow \text{C H BrNO S}+\text{EtOH}

  • Acidification :
    C H BrNO S+HClC H BrNO S\text{C H BrNO S}+\text{HCl}\rightarrow \text{C H BrNO S}

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
C H BrNO S+LiAlH C H BrNOS+EtOH\text{C H BrNO S}+\text{LiAlH }\rightarrow \text{C H BrNOS}+\text{EtOH}

Ring Modification Reactions

The thiazole ring can undergo electrophilic substitutions or ring-opening under harsh conditions:

Electrophilic Aromatic Substitution

  • Nitration : Reaction with nitric acid introduces nitro groups at the 5-position.

  • Sulfonation : Concentrated sulfuric acid facilitates sulfonic acid group addition.

Ring-Opening Reactions

Strong oxidizing agents (e.g., KMnO₄) degrade the thiazole ring, producing fragmented products like carboxylic acids and sulfonic acids.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings, such as:

  • Suzuki Coupling : Forms biaryl derivatives with boronic acids.

  • Buchwald-Hartwig Amination : Introduces amine groups at the 2-position.

Example Suzuki Coupling Parameters

CatalystPd(PPh₃)₄
BaseNa₂CO₃
SolventDMF/H₂O
Temperature100°C

Comparative Reactivity Data

The table below compares reactivity trends for Ethyl 2-bromo-5-methylthiazole-4-carboxylate with analogous compounds:

Reaction TypeThis CompoundEthyl 2-amino-thiazole-4-carboxylate
Substitution RateFast (Br is a good leaving group)Slow (NH₂ is a poor leaving group)
Oxidation StabilityModerateHigh
Coupling Efficiency85-90%<50%

Preparation Methods

Bromination of Ethyl 5-methylthiazole-4-carboxylate Derivatives

A common approach involves bromination of ethyl 5-methylthiazole-4-carboxylate precursors. One reported method starts with ethyl 2-amino-5-methylthiazole-4-carboxylate, which upon treatment with brominating agents under controlled temperatures yields the desired bromo compound.

  • Example procedure:
    • The reaction mixture is heated to 60°C.
    • Ethyl 2-amino-5-methylthiazole-4-carboxylate is added gradually.
    • Stirring continues for 1 hour at 60°C.
    • After reaction completion, the mixture is cooled to 25°C.
    • Neutralization with 2N NaOH, followed by extraction with ethyl acetate.
    • The organic layer is washed until neutral pH, treated with charcoal, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
    • Final drying at 40-45°C yields the off-white solid product.
  • Yield: Approximately 36% under these conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling reactions have been employed to functionalize the thiazole ring and introduce bromo substituents efficiently.

  • Typical conditions:
    • Use of potassium carbonate as base.
    • Catalyst: tetrakis(triphenylphosphine)palladium(0) or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
    • Solvent mixture: ethanol, water, toluene, or 2-methyltetrahydrofuran.
    • Temperature: 100°C.
    • Reaction time: 16 hours or overnight.
    • Inert atmosphere (nitrogen) to prevent oxidation.
  • Yields: Range from 70% to 83% depending on specific reagents and conditions.
  • Purification: Flash column chromatography using hexanes:ethyl acetate or dichloromethane:methanol mixtures.
  • Example: Reaction of 2-bromo-4-methyl-thiazole-5-carboxylic acid ethyl ester with pyrazole-5-boronic acid under these conditions gave 83% yield.

Bromination Using Trimethylsilyl Bromide

An alternative bromination method involves the use of trimethylsilyl bromide (TMSBr) in ethyl acetate and acetonitrile solvents.

  • Procedure:
    • TMSBr is added to a solution of 3-methyl-1-nitrosooxy-butane in acetonitrile at 0°C.
    • After stirring for 20 minutes at 0°C, ethyl 2-amino-5-methylthiazole-4-carboxylate is added slowly.
    • The mixture is stirred overnight at room temperature.
    • The product is isolated by evaporation and purified by flash chromatography.
  • Yield: Around 70%.
  • Characterization: GC/MS and ^1H NMR confirm the product structure.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Solvent(s) Temperature & Time Yield (%) Notes
Amino-thiazole bromination Ethyl 2-amino-5-methylthiazole-4-carboxylate, NaOH Ethyl acetate 60°C, 1 h 36 Neutralization and charcoal treatment
Pd(0)-catalyzed cross-coupling K2CO3, Pd(PPh3)4, pyrazole-5-boronic acid Ethanol, water, toluene 100°C, 16 h 83 Inert atmosphere, flash chromatography
TMSBr bromination Trimethylsilyl bromide, 3-methyl-1-nitrosooxy-butane Acetonitrile, ethyl acetate 0-20°C, overnight 70 Slow addition, flash chromatography
Pd(II) catalyzed coupling Cs2CO3, Pd(dppf)Cl2, boronic acid pinacol ester 2-Methyltetrahydrofuran, water 100°C, overnight, N2 72.6 Silica gel chromatography for purification

Research Findings and Optimization Notes

  • Catalyst choice significantly impacts yield and reaction time; Pd(0) catalysts with triphenylphosphine ligands are effective for cross-coupling steps.
  • Base selection such as potassium carbonate or cesium carbonate influences the reaction efficiency and product purity.
  • Temperature control is critical, especially in bromination steps to avoid side reactions or decomposition.
  • Solvent systems combining polar protic and aprotic solvents (e.g., ethanol/water/toluene) facilitate better solubility and reaction kinetics.
  • Purification by flash chromatography with appropriate solvent mixtures ensures high purity (>98%) of the final compound.
  • Reaction atmosphere under nitrogen or inert gas prevents oxidation and degradation of sensitive intermediates.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromo-5-methylthiazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves bromination of a pre-formed thiazole intermediate. For example, in analogous oxazole systems, ethyl bromopyruvate reacts with substituted benzamides under reflux in toluene/dioxane, followed by N-bromosuccinimide (NBS)-mediated bromination at room temperature . Key steps include:

  • Reagent selection : Use of ethyl bromopyruvate for cyclization and NBS for regioselective bromination.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Purification : Silica gel column chromatography with gradients of petroleum ether/ethyl acetate isolates the product .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and confirm purity. For example, 1^1H NMR peaks for methyl groups appear at 1.3–1.5 ppm (ester CH3_3) and 2.5–2.7 ppm (thiazole CH3_3) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for ester C=O (~1700 cm1^{-1}) and C-Br (~600 cm1^{-1}) validate functional groups .
  • Single-crystal X-ray diffraction : Resolves bond lengths/angles and intermolecular interactions (e.g., C-H···O hydrogen bonds, π-π stacking) .
  • Hirschfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···H contacts contribute 34.4% to crystal packing) .

Q. What are common chemical reactions involving this compound in synthetic workflows?

  • Nucleophilic substitution : The bromine atom is replaced by amines or thiols under basic conditions (e.g., K2_2CO3_3/DMF) to generate derivatives .
  • Ester hydrolysis : Acidic/alkaline conditions yield carboxylic acid analogs for further functionalization.
  • Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 2-position .

Advanced Research Questions

Q. How can reaction yields and regioselectivity be improved during bromination?

  • Temperature control : Bromination at 0–5°C minimizes side reactions (e.g., overhalogenation).
  • Catalyst screening : Lewis acids like FeCl3_3 enhance electrophilic substitution at the 5-position .
  • Solvent polarity : Low-polarity solvents (e.g., CCl4_4) favor monobromination over dihalogenation .
  • In-situ monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

Q. How do crystallographic studies inform the compound’s solid-state reactivity and stability?

  • Hydrogen-bonding networks : Intramolecular C-H···O bonds stabilize the thiazole ring, reducing susceptibility to hydrolysis .
  • Packing efficiency : Tight π-π stacking (3.8–4.2 Å) between aromatic systems enhances thermal stability, as observed in related oxazole analogs .
  • Software tools : SHELXL refines crystallographic data to model disorder or twinning, critical for accurate structure determination .

Q. How can researchers resolve contradictions between computational predictions and experimental data?

  • Case study : Hirschfeld surface analysis of a related oxazole ester revealed H···H interactions (34.4%) dominated over predicted C···C contacts (2.5%), highlighting limitations in van der Waals force modeling .
  • Mitigation strategies :
    • Multi-method validation : Combine DFT calculations with empirical dispersion corrections (e.g., D3-BJ method).
    • Solvent effects : MD simulations account for solvation dynamics missing in gas-phase models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-5-methylthiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-5-methylthiazole-4-carboxylate

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